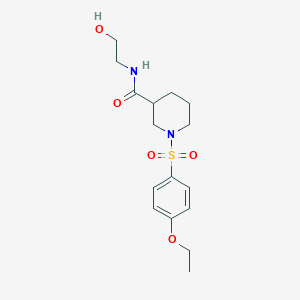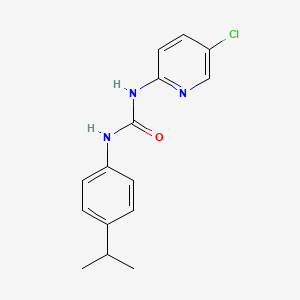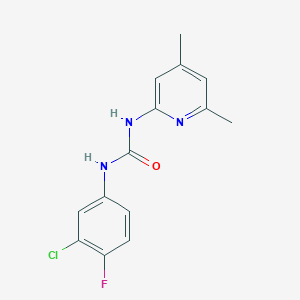![molecular formula C23H26N4O B5354457 N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide](/img/structure/B5354457.png)
N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzhydryl group, a tetrahydropyrazolo[4,3-c]pyridine core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through an iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids.
Introduction of the benzhydryl group: This step involves the alkylation of the pyrazolo[4,3-c]pyridine core with benzhydryl halides under basic conditions.
Attachment of the acetamide moiety: The final step includes the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a building block for the development of new materials.
Biology: It has shown promising antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: The compound’s ability to induce apoptosis and inhibit cell proliferation suggests its potential use in the treatment of cancer and other proliferative diseases.
Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide involves multiple molecular targets and pathways :
Induction of Apoptosis: The compound activates the apoptotic cascade by inducing poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activating caspase 9.
Inhibition of Cell Proliferation: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), thereby inhibiting cell proliferation.
Interaction with Microtubules: The compound induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3), affecting the stability of microtubules and leading to cell death.
Comparaison Avec Des Composés Similaires
N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide can be compared with other pyrazolo[4,3-c]pyridine derivatives :
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[4,3-c]pyridine ring, leading to variations in their biological activities.
Benzhydryl derivatives: Compounds with benzhydryl groups exhibit diverse biological activities, including antihistaminic and antipsychotic effects.
Acetamide derivatives: These compounds are known for their wide range of pharmacological activities, including analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of these structural features, resulting in a compound with distinct and potent biological activities.
Propriétés
IUPAC Name |
N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17(28)24-13-15-27-14-12-21-20(16-27)23(26-25-21)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,22H,12-16H2,1H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOERGPFQCNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCC2=C(C1)C(=NN2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(ethylsulfonyl)(methyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B5354381.png)
methanol](/img/structure/B5354383.png)
![3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B5354392.png)
![METHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE](/img/structure/B5354395.png)

![(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B5354404.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5354447.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)

![2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide](/img/structure/B5354471.png)
